(2S,2'S)-N,N'-((2S,3S,5S)-3-Hydroxy-1,6-diphenylhexane-2,5-diyl)bis(2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido(-3-methylbutanamide)
Overview
Description
(2S,2'S)-N,N'-((2S,3S,5S)-3-Hydroxy-1,6-diphenylhexane-2,5-diyl)bis(2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido(-3-methylbutanamide), also known as (2S,2'S)-N,N'-((2S,3S,5S)-3-Hydroxy-1,6-diphenylhexane-2,5-diyl)bis(2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido(-3-methylbutanamide), is a useful research compound. Its molecular formula is C46H66N8O5S2 and its molecular weight is 875.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S,2'S)-N,N'-((2S,3S,5S)-3-Hydroxy-1,6-diphenylhexane-2,5-diyl)bis(2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido(-3-methylbutanamide) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,2'S)-N,N'-((2S,3S,5S)-3-Hydroxy-1,6-diphenylhexane-2,5-diyl)bis(2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido(-3-methylbutanamide) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Applications
The compound "(2S,2'S)-N,N'-((2S,3S,5S)-3-Hydroxy-1,6-diphenylhexane-2,5-diyl)bis(2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido(-3-methylbutanamide)" exhibits properties relevant to cancer research. Research has highlighted the significance of thiazolyl derivatives in the context of anticancer activities. African medicinal spices and vegetables, some containing thiazolyl compounds, have been investigated for their cytotoxic effects on cancer cells. Studies have emphasized the induction of apoptosis, cell cycle arrest, and generation of reactive oxygen species as mechanisms through which these compounds exert their anticancer effects (Kuete, Karaosmanoğlu, & Sivas, 2017).
Environmental Impact and Safety
Research has also focused on the environmental presence and safety of compounds related to thiazolyl derivatives. A review on novel brominated flame retardants (NBFRs), which may include thiazolyl structural motifs, has called for more research on their occurrence, environmental fate, and toxicity. This review underlines the need for optimized analytical methods and further research on the environmental impact of these compounds (Zuiderveen, Slootweg, & de Boer, 2020).
Mechanism of Action
Target of Action
Ritonavir specified impurity T [EP] is primarily targeted at the HIV protease . This protease is a key enzyme in the life cycle of the HIV virus, responsible for the cleavage of the gag-pol polyprotein, which is a crucial step in the maturation of the virus .
Mode of Action
Ritonavir specified impurity T [EP] acts as a protease inhibitor . It binds to the active site of the HIV protease, preventing the cleavage of the gag-pol polyprotein . This results in the formation of noninfectious, immature viral particles .
Biochemical Pathways
The primary biochemical pathway affected by Ritonavir specified impurity T [EP] is the HIV replication cycle . By inhibiting the HIV protease, it disrupts the maturation process of the virus, preventing the formation of infectious viral particles .
Pharmacokinetics
Ritonavir specified impurity T [EP] is a potent inhibitor of cytochrome P450 CYP3A4 isoenzyme, which is present both in the intestinal tract and liver . This inhibition increases the peak and trough plasma drug concentrations of other protease inhibitors, enhancing their overall drug exposure . The clinically relevant half-life is about 3 to 5 hours . Due to autoinduction, plasma concentrations generally reach steady state 2 weeks after the start of administration .
Result of Action
The primary result of the action of Ritonavir specified impurity T [EP] is the prevention of HIV replication . By inhibiting the HIV protease, it prevents the maturation of the virus, leading to the production of noninfectious, immature viral particles .
Action Environment
The action of Ritonavir specified impurity T [EP] can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the CYP3A4 enzyme can affect its efficacy due to potential drug-drug interactions . Furthermore, the compound’s stability and efficacy can be affected by factors such as temperature and pH .
Biochemical Analysis
Biochemical Properties
It is known that Ritonavir, the parent compound, is a potent inhibitor of the cytochrome P450 3A4 enzyme . This suggests that Ritonavir specified impurity T [EP] may interact with similar enzymes and proteins, potentially influencing biochemical reactions .
Cellular Effects
Given its structural similarity to Ritonavir, it may influence cell function by interacting with cellular enzymes and signaling pathways
Molecular Mechanism
The exact molecular mechanism of action of Ritonavir specified impurity T [EP] remains to be determined. Ritonavir, the parent compound, is known to inhibit the HIV viral proteinase enzyme, which is essential for the replication of the virus . It is possible that Ritonavir specified impurity T [EP] may have similar inhibitory effects on certain enzymes.
Temporal Effects in Laboratory Settings
Studies on Ritonavir have shown that it exhibits stable properties over time
Dosage Effects in Animal Models
The effects of different dosages of Ritonavir specified impurity T [EP] in animal models have not been reported. Studies on Ritonavir have shown that it exhibits potent antiviral activity in animal models
Metabolic Pathways
Ritonavir is known to inhibit the cytochrome P450 3A4 enzyme, suggesting that it may be involved in similar metabolic pathways .
Transport and Distribution
Studies on Ritonavir have shown that it exhibits enhanced tissue distribution when loaded into nanostructured lipid carriers .
Properties
IUPAC Name |
(2S)-N-[(2S,4S,5S)-4-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H66N8O5S2/c1-28(2)39(51-45(58)53(9)24-35-26-60-43(48-35)30(5)6)41(56)47-34(21-32-17-13-11-14-18-32)23-38(55)37(22-33-19-15-12-16-20-33)50-42(57)40(29(3)4)52-46(59)54(10)25-36-27-61-44(49-36)31(7)8/h11-20,26-31,34,37-40,55H,21-25H2,1-10H3,(H,47,56)(H,50,57)(H,51,58)(H,52,59)/t34-,37-,38-,39-,40-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFGDVVGZPWCGY-JEXMNKNPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)N(C)CC4=CSC(=N4)C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)NC(=O)N(C)CC4=CSC(=N4)C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H66N8O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
875.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869368-48-9 | |
Record name | (2S,2'S)-N,N'-((2S,3S,5S)-3-Hydroxy-1,6-diphenylhexane-2,5-diyl)bis(2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido(-3-methylbutanamide) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869368489 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2S,2'S)-N,N'-((2S,3S,5S)-3-HYDROXY-1,6-DIPHENYLHEXANE-2,5-DIYL)BIS(2-(3-((2-ISOPROPYLTHIAZOL-4-YL)METHYL)-3-METHYLUREIDO(-3-METHYLBUTANAMIDE) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42DVW90Y6N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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